molecular formula C18H16ClNO4S B3947108 3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione

3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B3947108
M. Wt: 377.8 g/mol
InChI Key: PPHZJHHDTSXVRO-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,5-dione derivative featuring a 4-chlorophenylsulfanyl group at the 3-position and a 2,4-dimethoxyphenyl substituent at the 1-position. Its molecular formula is C₁₈H₁₆ClNO₄S, with a molecular weight of 377.84 g/mol .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-23-12-5-8-14(15(9-12)24-2)20-17(21)10-16(18(20)22)25-13-6-3-11(19)4-7-13/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHZJHHDTSXVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Melting Point Key Features
3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione (Target) 2,4-dimethoxyphenyl (1-position); 4-Cl-C₆H₄-S (3-position) 377.84 N/A High lipophilicity due to chloro and methoxy groups; potential enzyme inhibition
1-(2,4-dimethoxyphenyl)-3-mercaptopyrrolidine-2,5-dione (Compound 21) 2,4-dimethoxyphenyl (1-position); -SH (3-position) ~297.3 (calculated) Transparent viscous solid Free thiol group enhances reactivity; tested as antivirulence agent
1-(4-Methoxyphenyl)-3-(2-aminoethylsulfanyl)pyrrolidine-2,5-dione 4-methoxyphenyl (1-position); NH₂CH₂CH₂-S (3-position) ~324.8 (calculated) N/A Aminoethyl group improves solubility; used in safety assessments
3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione 4-ethoxyphenyl (1-position); 4-NH₂-C₆H₄-S (3-position) ~360.8 (calculated) N/A Electron-rich aminophenyl group may enhance binding affinity
Key Observations:
  • Solubility: Aminoethyl or aminophenyl substituents (e.g., in and ) enhance water solubility, whereas chloro and methoxy groups in the target compound may reduce it, impacting bioavailability.
  • Thermal Stability : Compound 21’s low melting point (transparent viscous solid) suggests lower crystallinity compared to analogs like Compound 19 (melting point 133°C) , though data for the target compound are lacking.
Antivirulence Activity:
  • Compound 21: Exhibits antivirulence activity against Pseudomonas aeruginosa, attributed to its thiol group disrupting bacterial quorum sensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione

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